Otophylloside B 4'''-O-beta-D-oleandropyranoside

Vue d'ensemble

Description

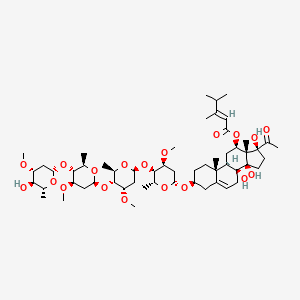

Otophylloside B 4’‘’-O-beta-D-oleandropyranoside is a steroid compound isolated from the leaves of Cryptolepis buchanani .

Molecular Structure Analysis

The molecular formula of Otophylloside B 4’‘’-O-beta-D-oleandropyranoside is C56H90O19, and its molecular weight is 1067.31 g/mol . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

Otophylloside B 4’‘’-O-beta-D-oleandropyranoside is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . More detailed physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Antimicrobial Efficacy for Otitis Media

A meta-analysis involving 5400 children from thirty-three randomized trials focused on the clinical efficacy of antimicrobial drugs for acute otitis media. The study aimed to reconcile conflicting reports about the efficacy of these drugs. It highlighted that antimicrobial drugs moderately improve the control of acute otitis media, but the benefits of extending antimicrobial coverage to include beta-lactamase-producing organisms were not significant. This suggests a modest but significant role for antimicrobial drugs in managing this condition (Rosenfeld et al., 1994).

Cytotoxic and Antitumor Properties of Plant Compounds

Boswellic acids from Boswellia serrata exhibit notable cytotoxic and antitumor properties, making them potential candidates for anticancer drug development. The review discusses the activities of various boswellic acids in vitro and in vivo, pointing out that these compounds induce apoptosis and inhibit tumor growth through mechanisms like caspase activation and NF-κB downregulation. However, the review also emphasizes the need for further in vivo studies and systematic evaluations (Khan et al., 2016).

Ototoxicity Management

Several studies delve into the management of ototoxicity, a harmful effect on the ear commonly associated with certain therapeutic agents. For instance, one review discusses the clinical effectiveness of ofloxacin otic solution in treating ear infections, highlighting its broad spectrum of activity and good tolerability (Simpson & Markham, 1999). Another consensus review provides insights into reducing ototoxicity caused by platinum chemotherapy agents, which are widely used in treating cancers but often result in hearing loss (Brock et al., 2012).

Mécanisme D'action

A study has shown that Otophylloside B protects against Aβ toxicity in Caenorhabditis elegans models of Alzheimer’s Disease . It was found to extend lifespan, increase heat stress-resistance, delay body paralysis, and increase the chemotaxis response . Further mechanistic studies revealed that Otophylloside B decreased Aβ deposition by decreasing the expression of Aβ at the mRNA level .

Propriétés

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31-,32-,33-,36+,37-,38+,39-,40+,41-,42-,44+,45+,46+,47+,48-,49-,50-,51-,52+,53-,54-,55+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDOHRCAEPBFBO-VWBWVSKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Otophylloside B 4'''-O-beta-D-oleandropyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.